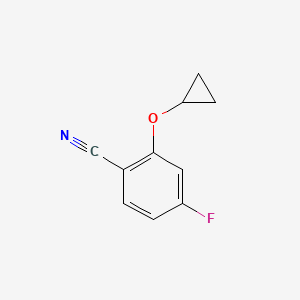

2-Cyclopropoxy-4-fluorobenzonitrile

Description

2-Cyclopropoxy-4-fluorobenzonitrile (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 2-position and a fluorine atom at the 4-position of the benzene ring. The nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions, while the cyclopropoxy moiety contributes to steric and electronic modulation, influencing binding affinity in target interactions .

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-fluorobenzonitrile |

InChI |

InChI=1S/C10H8FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2 |

InChI Key |

NLPXVOGOMJQDFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropoxy-4-fluorobenzonitrile with three analogs identified in , focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

Structural and Electronic Differences

2-(Cyclopropylmethoxy)-5-fluoro-4-(pinacol boronate)benzonitrile Key Difference: Incorporates a pinacol boronate ester at the 4-position, replacing the fluorine in the parent compound. Impact: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing biaryl systems for drug discovery .

2-(Cyclopropylmethoxy)-5-fluoroaniline

- Key Difference : Replaces the nitrile group with an amine (-NH₂).

- Impact : The amine group increases nucleophilicity, allowing for diazotization or condensation reactions. However, the absence of the nitrile limits its utility in cyanation or hydrolysis pathways.

Physicochemical Properties

- Lipophilicity: The boronate ester analog (LogP estimated ~3.5) is more lipophilic than this compound (LogP ~2.1) due to the non-polar pinacol group. This affects membrane permeability in biological systems.

- Solubility : The nitrile group in the parent compound confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the aniline derivative shows higher aqueous solubility at acidic pH due to protonation of the amine.

Research Findings and Limitations

- Gaps in Evidence : Detailed pharmacokinetic or toxicity profiles of these compounds are absent in the provided materials, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.